7-methyl-3-[2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
The compound 7-methyl-3-[2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic molecule. It features a thiazolopyrimidine core, which is known for its diverse biological activities. The presence of multiple functional groups, including pyridazine, pyrrolidine, and thiazole, makes this compound a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3-[2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine derivative, followed by the formation of the pyrrolidine intermediate. The final step involves the cyclization to form the thiazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3-[2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
7-methyl-3-[2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 7-methyl-3-[2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but the presence of multiple functional groups suggests a multi-faceted mechanism.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxyacetohydrazide
- 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
Uniqueness
The uniqueness of 7-methyl-3-[2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-oxoethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one lies in its complex structure, which combines multiple heterocyclic rings and functional groups
Properties
Molecular Formula |
C19H23N5O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
7-methyl-3-[2-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H23N5O3S/c1-12-3-4-16(22-21-12)27-10-14-5-6-23(9-14)17(25)8-15-11-28-19-20-13(2)7-18(26)24(15)19/h3-4,7,14-15H,5-6,8-11H2,1-2H3 |
InChI Key |
PVHBATRCGCWJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)CC3CSC4=NC(=CC(=O)N34)C |
Origin of Product |
United States |
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